molecular formula C15H13BrClNO2 B11174091 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11174091
M. Wt: 354.62 g/mol
InChI Key: NXSDSZZXHDBJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a chloromethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 4-bromoaniline with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)methanol
  • 2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)methylamine

Uniqueness

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrClNO2

Molecular Weight

354.62 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(5-chloro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C15H13BrClNO2/c1-20-14-7-6-12(17)9-13(14)18-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

NXSDSZZXHDBJSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.